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molecular formula C7H12O B1585620 3,3-Dimethylcyclopentanone CAS No. 20500-49-6

3,3-Dimethylcyclopentanone

Cat. No. B1585620
M. Wt: 112.17 g/mol
InChI Key: JSYAQLZSGHPSJD-UHFFFAOYSA-N
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Patent
US09109186B2

Procedure details

The reactor was charged with vinylmagnesium bromide (0.6M in THF, 245 ml, 147 mmol) and the solution was cooled to 5-10° C. 3,3-Dimethylcyclopentanone (2a, 15.0 g, 134 mmol) in THF (50 ml) was added over 10 minutes while keeping the temperature of the reaction mixture between 5-10° C. by means of an ice bath. The mixture was stirred for 30 minutes, then quenched with 10% AcOH (150 ml) and extracted with hexane (2×100 ml). The combined organic phases were washed with water, dried (MgSO4), concentrated and distilled bulb-to-bulb to afford 3a (14.3 g, 76% yield) as a colorless liquid.
Quantity
245 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)=[CH2:2].[CH3:5][C:6]1([CH3:12])[CH2:10][CH2:9][C:8](=[O:11])[CH2:7]1>C1COCC1>[CH3:5][C:6]1([CH3:12])[CH2:10][CH2:9][C:8]([CH:1]=[CH2:2])([OH:11])[CH2:7]1

Inputs

Step One
Name
Quantity
245 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
CC1(CC(CC1)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 5-10° C.
CUSTOM
Type
CUSTOM
Details
quenched with 10% AcOH (150 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane (2×100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled bulb-to-bulb

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(CC(CC1)(O)C=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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